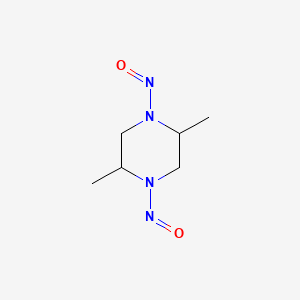

2,5-Dimethyldinitrosopiperazine

Description

Contextualization within Cyclic Nitrosamine (B1359907) Chemistry

Cyclic nitrosamines are a subgroup of nitrosamines where the nitroso group is attached to a nitrogen atom within a ring structure. veeprho.com 2,5-Dimethyldinitrosopiperazine is a prime example of a disubstituted dinitrosopiperazine. Its structure features a piperazine (B1678402) ring with nitroso groups on both nitrogen atoms and methyl groups at the 2 and 5 positions. ontosight.ai The presence of the two nitroso groups and the methyl substituents significantly influences its chemical reactivity and stereochemistry.

The formation of N-nitrosamines typically involves the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid, which can be formed from nitrites under acidic conditions. veeprho.com In the case of dinitrosopiperazines, this process occurs at both nitrogen atoms of the piperazine ring. The chemistry of nitrosamine formation is complex and can be influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors. veeprho.comresearchgate.net

The structure of nitrosamines, including the planar C2N2O core, has been established through techniques like X-ray crystallography. wikipedia.org This planarity, along with the nature of the substituents, affects the molecule's conformational flexibility and its interactions with other molecules. In the case of this compound, the methyl groups can exist in either a cis or trans configuration relative to each other, leading to different stereoisomers with potentially distinct properties. nist.gov

Evolution of Research Interests in Dinitrosopiperazine Systems

Research interest in dinitrosopiperazine systems has evolved over time, driven by various scientific and industrial factors. Initially, much of the focus was on their synthesis and basic chemical characterization. For instance, early studies explored methods for producing N-monosubstituted and N,N'-unsymmetrically disubstituted piperazines, with N-nitrosopiperazine being a key intermediate. google.com The development of analytical techniques like high-pressure liquid chromatography and thin-layer chromatography enabled the separation and determination of piperazine and its N-nitroso derivatives, facilitating further research. nih.gov

A significant driver for research into nitrosamines, including dinitrosopiperazines, has been their identification as potential mutagens and carcinogens. veeprho.comontosight.ai This has led to extensive studies on their metabolic activation and interaction with biological macromolecules. For example, research has shown that substitutions with methyl groups at the alpha-carbon atoms can influence the mutagenic activity of dinitrosopiperazine. nih.gov

More recently, the presence of nitrosamines as impurities in various products has renewed interest in their formation and detection. veeprho.com Studies have investigated the formation of N-nitrosopiperazines in industrial settings, such as in post-combustion capture solutions containing piperazine. researchgate.netnih.gov These studies often employ advanced analytical methods like electrospray ionization mass spectrometry (ESI-MS) to identify and quantify these compounds. researchgate.netnih.gov The thermal stability and photochemical degradation of N-nitrosopiperazines are also areas of active investigation, with implications for their environmental fate and persistence. researchgate.netnih.gov

The synthesis of related compounds, such as 2,5-dimethylpiperazine (B91223) from 2-aminopropanol-1, has also been a subject of research, providing the precursor for the synthesis of this compound. google.com Furthermore, the study of the carcinogenicity of substituted nitrosopiperidines, a related class of cyclic nitrosamines, has provided insights into the structure-activity relationships of these compounds. nih.gov

| Property | Value |

| Molecular Formula | C6H10N4O2 |

| Molecular Weight | 170.17 g/mol |

| CAS Registry Number | 55556-88-2 |

| Synonyms | 2,5-Dimethyl-1,4-dinitrosopiperazine, CHEMBL434869, 2,5-Dimethyl-dnpz |

| Chemical properties of this compound. ontosight.ai |

Structure

3D Structure

Properties

CAS No. |

55556-88-2 |

|---|---|

Molecular Formula |

C6H12N4O2 |

Molecular Weight |

172.19 g/mol |

IUPAC Name |

2,5-dimethyl-1,4-dinitrosopiperazine |

InChI |

InChI=1S/C6H12N4O2/c1-5-3-10(8-12)6(2)4-9(5)7-11/h5-6H,3-4H2,1-2H3 |

InChI Key |

ZDRKXNMKZRFCCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C(CN1N=O)C)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies for 2,5 Dimethyldinitrosopiperazine

Classical and Contemporary Approaches to N-Nitrosation

N-nitrosation is the fundamental reaction for forming N-nitrosamines. The efficiency and outcome of this reaction depend significantly on the nitrosating agent and the reaction conditions.

Direct nitrosation involves the reaction of the 2,5-dimethylpiperazine (B91223) substrate with a nitrosating agent that directly provides the nitrosonium ion (NO+) or a related electrophilic species.

The most classical and widely employed method for the synthesis of N-nitrosamines is the use of an alkali metal nitrite (B80452), typically sodium nitrite (NaNO₂), in an acidic aqueous medium. nih.gov The acid protonates the nitrite ion to form nitrous acid (HNO₂), which then exists in equilibrium with various active nitrosating species, such as the nitrosonium ion (NO+), dinitrogen trioxide (N₂O₃), and nitrosyl halides. The secondary amine nitrogen atoms of 2,5-dimethylpiperazine act as nucleophiles, attacking the electrophilic nitrosating agent to form the N-nitroso derivative.

The reaction is highly pH-dependent, with optimal rates for secondary amines typically observed in a pH range of 3-4. The process for the related compound, piperazine (B1678402), shows that nitrosation can yield both mononitrosated and dinitrosated products. nih.gov Controlling the stoichiometry of the reactants and the reaction conditions is crucial to favor the formation of the desired 2,5-dimethyldinitrosopiperazine over the mono-nitroso intermediate. A patented process for piperazine nitrosation highlights the importance of temperature control, with a range of -30°C to 35°C being utilized to manage the reaction's exothermicity and selectivity.

A more contemporary approach, particularly relevant in contexts like post-combustion gas scrubbing, involves nitrosation by dinitrogen trioxide (N₂O₃) formed from gaseous precursors like nitric oxide (NO) and nitrogen dioxide (NO₂). researchgate.net In this scenario, N₂O₃ can act as a potent nitrosating agent for secondary amines. Other reported systems for direct nitrosation under mild, heterogeneous conditions include the use of sodium nitrite in combination with reagents like acetic anhydride (B1165640) or inorganic chloride salts (e.g., WCl₆, AlCl₃) supported on wet silica (B1680970) gel, which generate the active nitrosating species in situ. capes.gov.brresearchgate.net

| Nitrosating System | Precursor | Typical Conditions | Key Features | Reference |

| Sodium Nitrite / Acid | 2,5-Dimethylpiperazine | Aqueous solution, pH 3-4, Temp: 0-35°C | Classical, widely used method; pH control is critical. | nih.gov |

| Dinitrogen Trioxide (N₂O₃) | 2,5-Dimethylpiperazine | Gas-phase or in solution | Potent nitrosating agent, relevant in industrial gas streams. | researchgate.net |

| NaNO₂ / Acetic Anhydride | 2,5-Dimethylpiperazine | Dichloromethane, Room Temperature | Mild conditions, high yields reported for various secondary amines. | researchgate.net |

| NaNO₂ / Metal Halide / wet SiO₂ | 2,5-Dimethylpiperazine | Heterogeneous, mild conditions | In situ generation of nitrosyl chloride (NOCl). | capes.gov.br |

Indirect nitrosation, or transnitrosation, involves the transfer of a nitroso group from a donor molecule (a different N-nitrosamine or S-nitrosothiol) to the secondary amine. This pathway is less common for preparative synthesis but is relevant in complex chemical environments. While specific examples for 2,5-dimethylpiperazine are not prevalent, the general mechanism is applicable.

Another indirect route can be facilitated by carbonyl compounds, such as formaldehyde. nih.gov In this pathway, the secondary amine first reacts with the carbonyl compound to form an unstable iminium ion. This intermediate is highly reactive towards nitrite, even under neutral or alkaline conditions, leading to the formation of the N-nitrosamine and regeneration of the carbonyl compound. sci-hub.se This mechanism can significantly enhance the rate of nitrosamine (B1359907) formation compared to the classical acid-catalyzed pathway, especially outside of the optimal acidic pH range. nih.gov

Stereochemical Considerations in Synthesis of Dimethyldinitrosopiperazine Isomers

A critical aspect of the synthesis of this compound is the stereochemistry of the piperazine ring. The precursor, 2,5-dimethylpiperazine, exists as two distinct geometric isomers: cis-2,5-dimethylpiperazine (B3427453) and trans-2,5-dimethylpiperazine (B131708).

The nitrosation reaction occurs at the nitrogen atoms and does not alter the configuration of the chiral carbons at the 2 and 5 positions. Therefore, the stereochemistry of the starting material directly dictates the stereochemistry of the final product:

Nitrosation of cis-2,5-dimethylpiperazine will yield cis-2,5-dimethyldinitrosopiperazine.

Nitrosation of trans-2,5-dimethylpiperazine will yield trans-2,5-dimethyldinitrosopiperazine.

If the starting material is a mixture of cis and trans isomers, the reaction will produce a corresponding mixture of cis- and trans-dinitrosated products. The separation of these final isomers can be challenging and requires specific purification techniques. mdpi.com The synthesis and separation of cis and trans isomers are well-documented for related substituted piperidines and diketopiperazines, underscoring the importance of stereochemical control and analysis in this class of compounds. nih.govnih.gov

Isolation and Purification Techniques for Research Applications

Following the synthesis, the isolation and purification of this compound from the reaction mixture are essential to obtain a sample of sufficient purity for research applications. The choice of method depends on the scale of the reaction and the physicochemical properties of the target compound and byproducts.

Chromatography is the cornerstone of purification for nitrosamines and their isomers.

Column Chromatography: This is a standard method for the preparative separation of organic compounds. For the isomers of this compound, a silica gel or alumina (B75360) stationary phase can be used with a suitable eluent system of organic solvents, selected based on the polarity difference between the cis and trans isomers and any remaining starting material or byproducts. researchgate.net

High-Performance Liquid Chromatography (HPLC): For analytical-scale separation or high-purity isolation, reversed-phase HPLC is particularly effective. mdpi.com This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. The separation of geometric isomers is often achievable with this method.

Gas Chromatography (GC): GC, especially when coupled with a selective detector like a Thermal Energy Analyzer (TEA) or a mass spectrometer (MS), is a powerful tool for the analysis of volatile nitrosamines. nih.govepa.gov While primarily an analytical technique, preparative GC can be used for small-scale purification.

The identity and purity of the isolated fractions are confirmed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and can distinguish between cis and trans isomers based on the chemical shifts and coupling constants of the ring protons. Mass Spectrometry (MS) , often coupled with LC or GC, confirms the molecular weight of the compound and can provide structural information through fragmentation patterns. researchgate.netresearchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Pathways of 2,5 Dimethyldinitrosopiperazine

Fundamental Reaction Mechanisms

The core reactivity of 2,5-dimethyldinitrosopiperazine revolves around metabolic activation, primarily through enzymatic processes that modify the N-nitroso moiety and the adjacent carbon atoms. These reactions are crucial in understanding the compound's behavior in biological systems.

α-Hydroxylation Pathways and Intermediates

A critical initial step in the metabolic activation of many N-nitrosamines is the enzymatic hydroxylation of the carbon atom alpha to the nitroso group. nih.govacs.orgnih.govnih.gov This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes, with isoforms such as CYP2E1 and CYP2A6 being particularly active in the metabolism of various nitrosamines. nih.govnih.gov For this compound, this would involve the hydroxylation of the methyl-substituted carbon at the 2- and 5-positions of the piperazine (B1678402) ring.

The α-hydroxylation is considered a rate-limiting step in the bioactivation of nitrosamines. chemrxiv.orgchemrxiv.org The resulting α-hydroxy-N-nitrosamine is an unstable intermediate that spontaneously decomposes. This decomposition proceeds through the formation of a diazonium ion, which is a highly reactive electrophile capable of alkylating cellular macromolecules. nih.govacs.org In the case of this compound, this would lead to the formation of a methyl-substituted diazonium ion.

Table 1: Key Enzymes and Intermediates in α-Hydroxylation of N-Nitrosamines

| Enzyme Family | Key Isoforms | Initial Product | Reactive Intermediate |

| Cytochrome P450 | CYP2E1, CYP2A6, CYP3A4 nih.govnih.gov | α-Hydroxy-N-nitrosamine nih.gov | Diazonium ion nih.govacs.org |

Denitrosation Reactions and Regeneration of Parent Amines

Denitrosation is a metabolic pathway that involves the removal of the nitroso group from the N-nitrosamine, which can lead to the regeneration of the parent amine, in this case, 2,5-dimethylpiperazine (B91223). This process can occur through both reductive and oxidative mechanisms. nih.govnih.gov

Reductive denitrosation is believed to be a detoxification pathway and can be catalyzed by cytochrome P450 enzymes. nih.gov The mechanism involves the one-electron reduction of the nitrosamine (B1359907), leading to the formation of nitric oxide (NO) and the corresponding secondary amine.

Oxidative denitrosation also results in the release of the nitroso group and is mediated by P450-dependent one-electron abstraction. nih.gov The exact mechanism of denitrosation can be influenced by the specific nitrosamine and the enzymatic system involved. Studies on N-methyl-N-nitrosoaniline have shown that denitrosation can be reversible and is influenced by the acidity of the medium. rsc.orgdur.ac.uk

Oxidative Transformations to N-Nitramines

N-nitrosamines can be oxidized to form N-nitramines (R₂N-NO₂). This transformation can occur through various chemical and biological pathways. For instance, reaction with potent oxidizing agents like peroxytrifluoroacetic acid can directly oxidize the nitroso group. nih.gov Another mechanism involves reaction with nitric acid, which can lead to the exchange of the nitroso group for a nitro group. nih.gov

In a biological context, the formation of N-nitramines can be mediated by reactive nitrogen species. For example, peroxynitrite (ONOO⁻) can react with secondary amines to yield both N-nitrosamines and N-nitramines. nih.govacs.org The proposed mechanism involves the one-electron oxidation of the amine to an amino radical, which can then react with nitrogen dioxide (•NO₂) to form the N-nitramine. nih.govacs.org

Interactions with Nucleophilic Centers

The electrophilic intermediates generated from the metabolic activation of this compound are key to its interactions with cellular nucleophiles, such as DNA.

Alkylation Mechanisms and Formation of Covalent Adducts in Vitro (e.g., DNA adduct formation studies)

The primary mechanism for the formation of covalent adducts with DNA by N-nitrosamines involves the reaction of the highly reactive diazonium ions, generated via α-hydroxylation, with the nucleophilic centers in DNA bases. nih.govnih.gov These electrophilic species can alkylate DNA at various positions, with the N7 and O⁶ positions of guanine (B1146940) being common targets. nih.gov

Table 2: Common DNA Adducts Formed by Alkylating N-Nitrosamines

| N-Nitrosamine Metabolite | DNA Base | Common Adducts |

| Methyldiazonium ion | Guanine | N7-methylguanine, O⁶-methylguanine nih.gov |

| Methyldiazonium ion | Adenine | N3-methyladenine nih.gov |

Cyclization and Rearrangement Reactions

The chemical literature describes various rearrangement reactions involving nitrosamines and related piperazine structures, although specific examples for this compound are not detailed. The Fischer-Hepp rearrangement is a classic example where an aromatic N-nitrosamine rearranges to a C-nitroso compound in the presence of acid. wikipedia.org While this is typically associated with aromatic nitrosamines, it highlights the potential for intramolecular rearrangements.

More relevant to the piperazine structure, transannular rearrangements have been observed in activated 2,5-diketopiperazines, which are structurally related. wiley-vch.de These reactions can lead to the formation of novel scaffolds. It is conceivable that under certain conditions, reactive intermediates derived from this compound could undergo intramolecular cyclization or rearrangement, potentially leading to the formation of new ring systems. Photochemical conditions have also been shown to induce rearrangements in certain nitroso compounds. nih.gov

Photochemical and Thermal Decomposition Pathways of this compound

The chemical reactivity of this compound, a dinitroso derivative of a substituted piperazine, is characterized by its susceptibility to decomposition under the influence of heat and light. These decomposition pathways involve the cleavage of specific bonds within the molecule, leading to the formation of various reactive intermediates and stable products. The presence of two nitroso groups and two methyl groups on the piperazine ring introduces specific electronic and steric factors that influence these degradation processes.

Photochemical Decomposition Pathways

The photochemical decomposition of N-nitrosamines is a well-documented process that is initiated by the absorption of ultraviolet (UV) light. capes.gov.br This absorption typically leads to the excitation of an electron to an antibonding orbital, which weakens the nitrogen-nitrogen (N-N) bond of the nitroso group. capes.gov.br In the case of this compound, this process is expected to be a primary route of degradation upon exposure to light.

The photolysis of N-nitrosodialkylamines in the presence of an acid has been shown to result in the cleavage of the N-N bond, yielding a [NOH] species and a corresponding alkylideneimine. cdnsciencepub.com For this compound, a similar pathway can be postulated, where the cleavage of one or both N-N bonds would lead to the formation of radical intermediates.

Studies on the photolysis of N-nitrosamines and related N-nitrosamides at neutral pH have utilized spin-trapping techniques to identify the radical species formed. nih.gov Upon photolytic cleavage of the N-nitroso bond, nitrogen-centered radicals are initially formed. nih.gov However, in the case of nitrosamines, these can undergo secondary reactions or rearrangements to form carbon-centered radicals. nih.gov For this compound, the initial photochemical event would likely be the homolytic cleavage of one of the N-NO bonds to generate a piperazinyl radical and a nitric oxide radical (•NO).

A proposed initial step in the photochemical decomposition of this compound is illustrated below:

Figure 1: Proposed Initial Step of Photochemical Decomposition

hv (UV light)

Advanced Analytical Methodologies for Research Characterization of 2,5 Dimethyldinitrosopiperazine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of 2,5-Dimethyldinitrosopiperazine, offering information on the connectivity of atoms, the nature of chemical bonds, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methyl protons would likely appear as a doublet, due to coupling with the adjacent methine proton. The methine protons and the methylene (B1212753) protons of the piperazine (B1678402) ring would present as complex multiplets. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitroso groups.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Distinct signals would be expected for the methyl carbons, the methine carbons at the 2 and 5 positions, and the methylene carbons of the piperazine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is crucial for determining the stereochemistry of the molecule, specifically the relative orientation of the methyl groups (cis or trans). Cross-peaks in the NOESY spectrum indicate through-space proximity between protons. For instance, the presence of a NOESY correlation between the protons of the two methyl groups would suggest a cis-relationship.

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |

| ¹H (Methyl) | 1.0 - 1.5 | Doublet | |

| ¹H (Methine) | 3.5 - 4.5 | Multiplet | |

| ¹H (Methylene) | 3.0 - 4.0 | Multiplet | |

| ¹³C (Methyl) | 15 - 25 | ||

| ¹³C (Methine) | 50 - 60 | ||

| ¹³C (Methylene) | 40 - 50 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. dtic.mil

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-N=O functional group. A strong absorption band in the region of 1486–1408 cm⁻¹ is typically assigned to the N=O stretching vibration in nitrosamines. pw.edu.pl Additionally, the N-N stretching vibration is expected to appear between 1106 and 1052 cm⁻¹. pw.edu.pl The C-H stretching and bending vibrations of the methyl and methylene groups will also be present in the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The N=O and N-N stretching vibrations are also Raman active and can be used for identification. Raman spectroscopy is particularly useful for analyzing the skeletal vibrations of the piperazine ring.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N=O Stretch | 1408 - 1486 | IR, Raman |

| N-N Stretch | 1052 - 1106 | IR, Raman |

| C-H Stretch | 2800 - 3000 | IR, Raman |

| C-H Bend | 1350 - 1470 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. N-nitrosamines typically exhibit two characteristic absorption bands. researchgate.net A high-intensity band is observed around 230 nm, corresponding to a π → π* transition. researchgate.net A second, less intense band appears in the region of 330-374 nm, which is attributed to an n → π* transition of the nitroso group. pw.edu.plresearchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength (λmax) Range (nm) |

| π → π | ~230 |

| n → π | 330 - 374 |

Mass Spectrometry (MS) for Structural Elucidation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of this compound, as well as providing structural information through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a single, unique elemental formula, distinguishing it from other compounds with the same nominal mass. The expected molecular formula for this compound is C₆H₁₂N₄O₂. ontosight.ai

Tandem Mass Spectrometry (MS/MS) for Mechanistic Intermediates

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated or molecular ion of this compound. In an MS/MS experiment, the ion of interest is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the structure of the molecule. For cyclic nitrosamines, characteristic fragmentation pathways include the loss of the nitroso group (·NO, 30 Da) and the loss of a hydroxyl radical (·OH, 17 Da). researchgate.netcdnsciencepub.com The analysis of these fragmentation pathways can help to confirm the structure of the parent molecule and identify potential mechanistic intermediates. Recent studies on protonated nitrosamine (B1359907) compounds have identified three primary structure-dependent fragmentation pathways: the loss of the NO radical, the loss of H₂O, and the loss of NH₂NO (46 Da). nih.gov

Chromatographic Separation Techniques in Research

Chromatographic techniques are paramount for the separation, identification, and quantification of this compound from complex mixtures, such as reaction media or environmental samples. The choice between liquid and gas chromatography typically depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like many nitrosamines. ijpsjournal.com Its application to this compound allows for precise purity assessment and quantitative determination in various matrices.

For the analysis of related N-nitrosopiperazines, reversed-phase HPLC is the most common approach. researchgate.net This method separates compounds based on their hydrophobicity. A nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov To improve peak shape and resolution, especially for amine-containing compounds, modifiers like formic acid are often added to the mobile phase. nih.govnih.gov

Detection is frequently accomplished using a UV detector, as the nitroso functional group imparts UV absorbance. For higher sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). ijpsjournal.comnih.gov This allows for the unambiguous identification and quantification of the target compound even at trace levels, with limits of quantification (LOQ) for similar dinitrosopiperazine compounds reported in the sub-ppm range. researchgate.net

Table 1: Representative HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Instrument | UPLC or HPLC system with UV or MS/MS Detector |

| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| UV Detection | 235 nm |

| MS/MS Detection | Positive Electrospray Ionization (ESI+) |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. ijpsjournal.com When coupled with a Mass Spectrometer (MS), it provides high-confidence identification based on both the retention time of the compound and its unique mass fragmentation pattern. nih.gov GC-MS is particularly well-suited for the analysis of volatile nitrosamines. ijpsjournal.com

For the analysis of this compound, a typical GC-MS method would involve injecting a solution of the analyte into a heated port to ensure volatilization. The compound is then carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-17ms or HP-5MS) where separation occurs based on boiling point and interaction with the column's stationary phase. mdpi.com

Upon elution from the column, the molecules enter the ion source of the mass spectrometer, where they are ionized, commonly by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a chemical fingerprint. For this compound (molar mass: 172.19 g/mol ), characteristic fragmentation would involve the loss of the nitroso groups (•NO, 30 Da) and cleavage of the piperazine ring. Alpha-cleavage adjacent to the nitrogen atoms is a dominant fragmentation pathway for amines. libretexts.org Key expected fragments would include ions corresponding to the loss of one or both nitroso groups and fragments of the dimethylpiperazine ring structure.

Table 2: Representative GC-MS Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometric Detector |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, 1.0 mL/min constant flow |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 60 °C, ramp to 280 °C at 15 °C/min |

| MS Transfer Line | 280 °C |

| Ion Source | Electron Ionization (EI) at 70 eV |

| MS Mode | Full Scan (m/z 40-300) or Selected Ion Monitoring (SIM) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and conformational details. nih.gov

To perform this analysis, a single, high-quality crystal of this compound is required. The crystal is mounted and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. mdpi.com By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. This map is then interpreted to build an atomic model of the molecule.

While the specific crystal structure of this compound is not widely published, data from related piperazine structures can provide insight into expected findings. nih.gov The piperazine ring can adopt several conformations, most commonly a "chair" or "boat" form. The analysis would determine the actual conformation in the solid state. Key structural parameters that would be determined include the N-N and N=O bond lengths of the dinitrosamine groups, the C-N-N and C-N-C bond angles, and the torsion angles that define the ring's pucker. These data are crucial for understanding the molecule's steric and electronic properties.

Computational Chemistry and Theoretical Studies of 2,5 Dimethyldinitrosopiperazine

Quantum Chemical Investigations

Quantum chemical investigations are at the heart of understanding the intrinsic properties of 2,5-dimethyldinitrosopiperazine. These methods, grounded in the principles of quantum mechanics, allow for a detailed exploration of the molecule's electronic landscape.

The electronic structure of this compound can be meticulously examined using computational methods. Central to this analysis are the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, theoretical calculations would likely reveal the distribution and energy levels of its molecular orbitals, highlighting the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. The presence of the nitroso groups and the piperazine (B1678402) ring would significantly influence the electronic distribution.

| Molecular Orbital | Energy (eV) - Hypothetical Data |

| HOMO-1 | -8.54 |

| HOMO | -7.21 |

| LUMO | -1.89 |

| LUMO+1 | -0.65 |

| HOMO-LUMO Gap | 5.32 |

This table presents hypothetical energy values for the molecular orbitals of this compound, calculated using a representative density functional theory (DFT) method. The HOMO-LUMO gap is derived from these values.

Density Functional Theory (DFT) is a powerful computational tool for elucidating reaction mechanisms at the molecular level. researchgate.netnih.gov For this compound, DFT could be employed to study a variety of hypothetical reactions, such as its thermal decomposition or its reaction with a simple radical species. By mapping the potential energy surface of the reaction, DFT can identify the most probable reaction pathway. This involves calculating the energies of the reactants, products, and any intermediates and transition states.

A key aspect of understanding reaction mechanisms is the identification of the transition state—the highest energy point along the reaction coordinate. Computational methods allow for the precise localization of this fleeting structure. Once the transition state is found, the energy barrier for the reaction can be calculated as the difference in energy between the reactants and the transition state. This energy barrier is a critical factor in determining the reaction rate.

For a hypothetical unimolecular decomposition of this compound, DFT calculations could provide the following energetic profile:

| Species | Relative Energy (kcal/mol) - Hypothetical Data |

| This compound (Reactant) | 0.0 |

| Transition State | +35.2 |

| Products | -15.8 |

This table illustrates a hypothetical energy profile for a reaction involving this compound. The positive energy of the transition state represents the activation energy barrier.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govnih.gov For a flexible molecule like this compound, which contains a piperazine ring, MD simulations are invaluable for exploring its conformational landscape. The piperazine ring can adopt various conformations, such as chair and boat forms, and the orientation of the methyl and nitroso groups can also vary.

MD simulations track the movements of each atom in the molecule over a period of time, governed by a force field that describes the interatomic interactions. By analyzing the trajectory of the simulation, researchers can identify the most stable conformations and the energetic barriers between them.

| Conformer | Relative Population (%) - Hypothetical Data | Key Dihedral Angle (°) - Hypothetical Data |

| Chair (axial-axial) | 75 | 55.2 |

| Chair (equatorial-equatorial) | 20 | 58.1 |

| Twist-Boat | 5 | 30.5 |

This table presents hypothetical results from a molecular dynamics simulation, showing the relative populations of different conformers of this compound.

Structure-Reactivity Relationship Modeling (non-biological focus)

By combining the insights from quantum chemical calculations and MD simulations, it is possible to build structure-reactivity relationship models. nih.gov These models aim to correlate specific structural or electronic features of a molecule with its chemical reactivity. For this compound, one could investigate how changes in its conformation or electronic properties affect its reactivity in a non-biological context.

For instance, a model could be developed to predict the susceptibility of the nitroso groups to chemical reduction based on calculated properties such as the LUMO energy and the electrostatic potential at the nitrogen and oxygen atoms of the nitroso group.

| Calculated Parameter | Reactivity Descriptor - Hypothetical Data |

| LUMO Energy (eV) | -1.89 |

| Electrostatic Potential on N (nitroso) | +0.45 |

| Electrostatic Potential on O (nitroso) | -0.62 |

This table provides a hypothetical example of how calculated electronic parameters could be used as descriptors of reactivity for this compound.

Spectroscopic Property Predictions and Validation

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. researchgate.net For this compound, methods like DFT can be used to calculate its vibrational (infrared and Raman) spectra and its nuclear magnetic resonance (NMR) chemical shifts.

The calculated vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific molecular motions. Similarly, predicted NMR chemical shifts can aid in the interpretation of experimental NMR spectra, confirming the molecular structure.

| Spectroscopic Data | Predicted Value - Hypothetical Data | Experimental Value - Hypothetical Data |

| N=O Stretch (IR, cm⁻¹) | 1455 | 1450 |

| ¹³C NMR (C-N, ppm) | 55.8 | 56.2 |

| ¹H NMR (CH₃, ppm) | 1.25 | 1.28 |

This table presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound, demonstrating the potential accuracy of computational predictions.

Research on Derivatives and Analogues of 2,5 Dimethyldinitrosopiperazine

Synthesis of Stereoisomers and Positional Isomers

The spatial arrangement of the methyl groups on the piperazine (B1678402) ring, as well as the geometry of the N-nitroso groups, gives rise to various stereoisomers of 2,5-dimethyldinitrosopiperazine. The synthesis of these isomers is intrinsically linked to the stereoselective preparation of the precursor, 2,5-dimethylpiperazine (B91223).

The 2,5-dimethylpiperazine precursor can exist as two diastereomers: cis-2,5-dimethylpiperazine (B3427453) and trans-2,5-dimethylpiperazine (B131708). The synthesis of these isomers often results in a mixture, necessitating effective separation techniques. For instance, in the synthesis of related 2,5-diketopiperazines, which share a similar heterocyclic core, epimerization during the cyclization step is a common occurrence, leading to mixtures of cis and trans isomers. nih.gov These isomers can often be separated by chromatographic methods such as reverse-phase high-performance liquid chromatography (HPLC) due to their differing polarities. nih.gov

The synthesis of trans-2,5-dimethylpiperazine has been achieved, and its structure confirmed by the formation of crystalline salts. longdom.orgnih.gov The piperazine ring in the trans isomer typically adopts a chair conformation with the methyl groups in equatorial positions to minimize steric hindrance. longdom.orgnih.gov The synthesis of cis-2,5-dimethylpiperazine has also been reported, often involving specific catalytic conditions to favor its formation. google.com

Once the desired stereoisomer of 2,5-dimethylpiperazine is isolated, the introduction of the nitroso groups is typically achieved through nitrosation. This reaction is commonly carried out using nitrosating agents such as sodium nitrite (B80452) in an acidic medium. The conditions of the nitrosation reaction, including temperature and pH, are crucial for achieving high yields and preventing side reactions. ua.es The nitrosation of secondary amines, like the nitrogen atoms in the piperazine ring, is a well-established chemical transformation. nih.gov

The synthesis of positional isomers, such as 2,6-dimethyldinitrosopiperazine, would involve the synthesis of the corresponding 2,6-dimethylpiperazine (B42777) precursor. The synthesis of cis-2,6-dimethylpiperazine (B139716) has been described, for example, by the reaction of diisopropanolamine (B56660) with ammonia (B1221849) in the presence of a catalyst. google.com Subsequent nitrosation would yield the desired dinitroso derivative.

The separation of the final stereoisomers of this compound can be a challenging task. For complex molecules with multiple chiral centers, a combination of chiral derivatization and chromatography on chiral stationary phases is often employed to achieve baseline separation of all stereoisomers. nih.gov

Investigation of Alkyl Group Substituent Effects on Reactivity

The nature of the alkyl groups at the C-2 and C-5 positions of the piperazine ring is expected to significantly influence the reactivity of the N-nitroso groups. The electronic and steric effects of these substituents can modulate the chemical properties of the molecule.

Alkyl groups are generally considered to be electron-donating through an inductive effect. nih.govresearchgate.net This electron-donating nature can influence the nucleophilicity of the nitrogen atoms and the stability of any charged intermediates formed during a reaction. In the context of the piperazine ring, the presence of methyl groups at the 2 and 5 positions would increase the electron density on the ring compared to an unsubstituted piperazine.

The steric bulk of the alkyl substituents can also play a crucial role in the reactivity. Larger alkyl groups would create more steric hindrance around the N-nitroso groups, potentially slowing down reactions that involve attack at these sites. The stereochemistry of the alkyl groups (cis versus trans) would also have a profound impact on the accessibility of the N-nitroso groups. In the trans isomer, where the methyl groups are likely in equatorial positions, the N-nitroso groups may be more sterically accessible than in the cis isomer, where one methyl group may be forced into a more sterically demanding axial position.

While specific studies on the alkyl group substituent effects on the reactivity of this compound are not extensively reported in the general literature, principles from related systems can be applied. For instance, in the study of N-nitrosopiperazines, the kinetics of their formation are influenced by the substituents on the piperazine ring. researchgate.net

Modifications of the Piperazine Ring System

Modifying the core piperazine ring system allows for the synthesis of a wide array of analogues of this compound. These modifications can include the introduction of different substituents, altering the ring size, or incorporating the piperazine moiety into larger, more complex structures.

A variety of synthetic methods have been developed for the synthesis of substituted piperazines. nih.gov These methods often involve the cyclization of appropriately functionalized acyclic precursors. For example, palladium-catalyzed cyclization reactions have been employed to create highly substituted piperazines with good control over stereochemistry. longdom.org The introduction of functional groups onto the piperazine ring can be achieved through reactions such as N-alkylation or acylation. ua.es

The synthesis of piperazine analogues with different ring sizes, such as homopiperazine (B121016) (a seven-membered ring), has also been explored. N,N'-disubstituted homopiperazine derivatives have been synthesized to study their biological activities.

Furthermore, the piperazine ring can be incorporated into more complex molecular architectures. For example, the piperazine moiety is a common scaffold in medicinal chemistry and has been integrated into a variety of drug molecules. The synthesis of these complex molecules often involves multi-step sequences where the piperazine ring is constructed and then further functionalized.

The nitrosation of these modified piperazine analogues would lead to a diverse library of dinitroso compounds, allowing for a systematic investigation of how changes in the ring structure affect the properties of the N-nitroso groups.

Structure-Reactivity Relationship Studies (focus on chemical and mechanistic aspects)

Understanding the relationship between the molecular structure of this compound and its analogues and their chemical reactivity is a key objective of research in this area. These studies aim to elucidate the mechanisms of their reactions and to predict how structural modifications will impact their chemical behavior.

The stereochemistry of the molecule is a critical factor in its reactivity. The relative orientation of the methyl groups (cis or trans) and the conformation of the piperazine ring will determine the steric and electronic environment of the N-nitroso groups. For example, in other chemical systems, it has been shown that the stereochemistry of reactants can have a significant influence on the kinetics and thermodynamics of a reaction. nih.gov The endo and exo isomers in a Diels-Alder reaction, for instance, exhibit different rates of formation and retro-reaction. nih.gov

The conformation of the N-nitroso group itself is also an important consideration. The rotation around the N-N bond is restricted, leading to the existence of E and Z isomers. The relative stability of these isomers and the energy barrier to their interconversion can affect the reactivity of the molecule.

Mechanistic studies would aim to identify the intermediates and transition states involved in the reactions of this compound. For example, the reactions of N-nitrosamines often involve the formation of reactive intermediates. The stability of these intermediates would be influenced by the substituents on the piperazine ring.

While detailed mechanistic studies specifically on this compound are not widely available in the public domain, general structure-activity relationships for N-nitrosamines have been investigated. longdom.org These studies have shown that factors such as the steric bulk at the α-carbon and the electronic properties of substituents can influence the biological activity of these compounds. longdom.org

By systematically varying the structure of this compound and its analogues and studying their chemical reactivity, it is possible to build a comprehensive understanding of the structure-reactivity relationships that govern the chemistry of this class of compounds.

Environmental Occurrence and Degradation Research of 2,5 Dimethyldinitrosopiperazine

Formation Pathways in Environmental Matrices

The formation of 2,5-Dimethyldinitrosopiperazine in the environment is anticipated to occur through the nitrosation of its precursor, 2,5-dimethylpiperazine (B91223). This reaction typically involves the interaction of secondary amines with nitrosating agents.

The reaction for the formation of this compound can be represented as the nitrosation of 2,5-dimethylpiperazine. The synthesis of N,N'-dinitrosopiperazine, a closely related compound, has been achieved in the laboratory, indicating the feasibility of such reactions. researchgate.net The precursor, 2,5-dimethylpiperazine, can be synthesized from 2-aminopropanol-1, highlighting a potential industrial source of the precursor amine. chemicalbook.com

Environmental sources of nitrites can include agricultural runoff containing nitrogen-based fertilizers and discharges from wastewater treatment plants. researchgate.net The presence of both the precursor amine and nitrosating agents in the same environmental matrix, such as contaminated water or soil, can lead to the in-situ formation of this compound.

Abiotic Degradation Mechanisms

The environmental persistence of this compound is determined by various abiotic degradation processes, primarily photolysis and hydrolysis.

Photolysis and Photodegradation Pathways

Nitrosamines are known to be sensitive to light. nih.gov The photolytic degradation of nitrosamines is an important environmental attenuation process. Studies on N-nitrosodimethylamine (NDMA) have shown that UV degradation is an effective method for its removal from water. nih.gov The efficiency of photolysis is wavelength-dependent, with shorter wavelengths generally leading to higher degradation rates. nih.gov For instance, a 222-nm KrCl excimer UV lamp was found to be more effective than a conventional 254-nm low-pressure mercury UV lamp for NDMA degradation. nih.gov

The photolysis of N-nitrosopiperidine, another cyclic nitrosamine (B1359907), has been studied under acidic conditions, where it leads to the formation of a piperidinium (B107235) radical cation through the homolytic cleavage of the N-N bond. nih.gov The quantum yield for the photolysis of NDMA is relatively constant over a pH range of 2-8. nih.gov It is expected that this compound would undergo similar photochemical reactions, leading to the cleavage of the N-NO bonds and subsequent degradation.

Hydrolysis and Other Chemical Degradation Processes

Hydrolysis is another key abiotic pathway for the degradation of nitrosamines. The rate of hydrolysis is influenced by pH and the structure of the nitrosamine. whiterose.ac.uk Some cyclic nitrosoureas, which share some structural similarities with dinitrosopiperazines, undergo hydrolysis to form bifunctional intermediates. wikipedia.org The rate of hydrolysis for these compounds is dependent on the substituents on the ring. wikipedia.org

In general, the hydrolysis of nitrosamines can be acid-catalyzed. nih.gov Ab initio calculations on the acid-catalyzed hydrolysis of N-nitrosoamines suggest that the rate-determining step is the fragmentation of the protonated intermediate. nih.gov For dinitrosopiperazines, hydrolysis would likely involve the cleavage of the N-NO bonds, leading to the formation of the parent amine, 2,5-dimethylpiperazine, and nitrous acid.

Biotic Degradation Pathways and Microbial Transformations (in research models)

The microbial degradation of nitrosamines has been observed in various environmental and biological systems. Studies on the degradation of diphenylnitrosamine and dimethylnitrosamine by intestinal bacteria have shown that these compounds can be converted to their parent amines and nitrite (B80452) ions. nih.govnih.gov This suggests that a potential biotic degradation pathway for this compound could involve the reduction of the nitroso groups to regenerate 2,5-dimethylpiperazine.

Research on the metabolism of N,N'-dinitrosopiperazine (DNP), a close structural analog, in cultured human bronchi has demonstrated that this compound can be metabolized, with the formation of CO₂ and binding of its metabolites to cellular macromolecules. nih.gov The study identified 3-hydroxynitrosopyrrolidine and 1-nitrosopiperazinone-(3) as urinary metabolites in rats administered DNP. nih.gov These findings indicate that enzymatic systems in living organisms can transform dinitrosopiperazines.

The degradation of other nitrogen-containing heterocyclic compounds, such as the herbicide diazinon, is also primarily driven by microbial processes in soil. researchgate.net The rate of degradation is influenced by factors like soil type, pH, and organic matter content. researchgate.net It is plausible that similar factors would affect the microbial degradation of this compound in soil and sediment environments.

Analytical Methods for Environmental Research Samples

The detection and quantification of nitrosamines like this compound in environmental samples at trace levels require sensitive and selective analytical methods.

Sample Preparation: Solid-phase extraction (SPE) is a common technique for the pre-concentration of nitrosamines from aqueous samples. researchgate.net For the analysis of volatile N-nitrosamines in drinking water, coconut charcoal-based SPE cartridges have been used effectively. organic-chemistry.org

Analytical Techniques: Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most widely used techniques for the analysis of nitrosamines. researchgate.net

GC-MS: This technique is suitable for volatile and semi-volatile nitrosamines. researchgate.net

LC-MS: This is preferred for less volatile and thermally labile nitrosamines. researchgate.net A simple and specific reversed-phase high-performance liquid chromatography (HPLC) method with UV detection has been reported for the determination of dinitrosopiperazine in simulated gastric juice. researchgate.net

The choice of the analytical method often depends on the specific nitrosamine, the sample matrix, and the required detection limits. For complex environmental samples, tandem mass spectrometry (MS/MS) is often employed to enhance selectivity and reduce matrix interference. researchgate.netmdpi.com

Below is a table summarizing some analytical methods used for nitrosamine analysis:

| Analytical Technique | Sample Matrix | Sample Preparation | Compound(s) Analyzed | Reference |

| HPLC-UV | Simulated Gastric Juice | Direct Injection | Dinitrosopiperazine | researchgate.net |

| GC-QqQ-MS/MS | Drinking Water | Solid Phase Extraction (SPE) | Volatile N-nitrosamines | organic-chemistry.org |

| LC-MS/MS | Water and Soil | Molecularly Imprinted Polymer Extraction | Triazines and metabolites | researchgate.net |

| LC-MS/MS | Beebread | QuEChERS-based methods | Glyphosate and metabolites | mdpi.com |

Future Directions and Emerging Research Areas in Dinitrosopiperazine Chemistry

Development of Novel Synthetic Methodologies

The traditional synthesis of 2,5-dimethyldinitrosopiperazine and related compounds often involves the nitrosation of the corresponding piperazine (B1678402) precursor. While effective, these methods can have limitations regarding efficiency, selectivity, and the use of hazardous reagents. Future research will likely focus on the development of novel synthetic methodologies that are more sustainable, efficient, and versatile.

One promising avenue is the exploration of greener synthetic routes. This could involve the use of more environmentally benign solvents and nitrosating agents. For instance, methods that avoid strong acids or generate less toxic byproducts would be highly desirable. Research into catalytic systems for nitrosation, potentially using transition metal catalysts or organocatalysts, could lead to milder reaction conditions and improved yields. usp.org

Furthermore, the development of one-pot or multicomponent reactions for the synthesis of substituted dinitrosopiperazines from simple starting materials would represent a significant step forward. usp.org Such strategies can reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of a diverse library of dinitrosopiperazine derivatives for further study. The synthesis of related heterocyclic structures, such as substituted piperazine-2,5-diones, has seen advancements in methodologies that could potentially be adapted for dinitrosopiperazine synthesis. csu.edu.au

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A detailed understanding of the reaction mechanisms of dinitrosopiperazines is fundamental to predicting their behavior and controlling their reactivity. Ultrafast spectroscopy techniques, which operate on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale, are powerful tools for directly observing the transient species and transition states involved in chemical reactions. mdpi.comnih.gov

By understanding these ultrafast processes, researchers can gain a more fundamental understanding of how these molecules behave in various environments and under different conditions. This knowledge is crucial for developing strategies to control their formation and degradation. nih.govacs.org

Integration of Machine Learning in Chemical Discovery and Prediction

One of the most significant applications of ML in this area is in the prediction of the properties and reactivity of nitrosamines. nih.govacs.orgchemrxiv.org For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the carcinogenic potential of different dinitrosopiperazine derivatives based on their molecular structure. nih.govnih.gov These models can help to prioritize which compounds to study experimentally and can guide the design of safer alternatives. nih.govacs.orgchemrxiv.org Recent work has focused on developing computational methods to predict the likelihood of metabolic α-carbon hydroxylation, a key step in the activation of many carcinogenic nitrosamines. nih.govacs.orgchemrxiv.orgacs.org

Machine learning algorithms can also be trained to predict the outcomes of chemical reactions, which can accelerate the discovery of new synthetic routes and chemical transformations. bohrium.com By inputting the structures of reactants and reagents, these models can predict the likely products and yields, saving significant time and resources in the laboratory. bohrium.com Furthermore, AI can be used for automated retrosynthesis, helping chemists to devise efficient synthetic pathways to target molecules.

Exploration of New Chemical Transformations for Research Purposes

Beyond their toxicological significance, dinitrosopiperazines can serve as versatile building blocks in organic synthesis. The exploration of new chemical transformations of the dinitrosopiperazine scaffold could open up avenues for the creation of novel molecules with interesting properties and potential applications in research.

One area of interest is the selective functionalization of the piperazine ring. This could involve the development of methods for the controlled introduction of substituents at specific positions, allowing for the fine-tuning of the molecule's properties. The reactivity of the N-nitroso group itself can also be harnessed for synthetic purposes. For example, denitrosation reactions can be used to regenerate the parent amine, which can then be used in other reactions. nih.gov

The photolytic cleavage of the N-N bond, as discussed earlier, generates reactive radical species that can participate in a variety of chemical transformations. acs.org These radicals could potentially be trapped by other molecules to form new carbon-carbon or carbon-heteroatom bonds. Furthermore, ring-opening reactions of the piperazine core could provide access to a range of acyclic diamine derivatives with diverse functionalities. organic-chemistry.orgyoutube.comlibretexts.org The development of catalytic methods for these transformations would be particularly valuable.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,5-dimethyldinitrosopiperazine, and how do reaction conditions influence yield and purity?

- Synthesis typically involves nitrosation of 2,5-dimethylpiperazine derivatives. Reaction conditions (e.g., temperature, pH, and nitrosating agents like sodium nitrite in acidic media) must be tightly controlled to avoid over-nitrosation or decomposition. Purification via recrystallization or column chromatography is critical to isolate the dinitroso product .

- Methodological Note : Use inert atmospheres (e.g., N₂) to stabilize nitroso intermediates, and monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR can confirm the positions of methyl and nitroso groups. The nitroso group’s paramagnetic effects may cause signal broadening .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- IR Spectroscopy : N=O stretching vibrations (~1500 cm⁻¹) are diagnostic for nitroso groups .

- HPLC/GC-MS : Use reverse-phase HPLC with UV detection (λ = 250–300 nm) for purity analysis .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Storage : Store in airtight, light-resistant containers at –20°C to prevent degradation. Avoid contact with reducing agents or metals, which may trigger decomposition .

- Emergency Measures : For spills, use absorbent materials (e.g., vermiculite) and avoid water to prevent dispersion. Consult toxicity data from analogous nitroso compounds (e.g., carcinogenic potential) .

Advanced Research Questions

Q. How can computational methods (e.g., QSPR, DFT) predict the reactivity or stability of this compound?

- Quantum chemical calculations (e.g., DFT) model electronic properties, such as nitroso group resonance stabilization and steric hindrance from methyl groups. QSPR models correlate structural descriptors (e.g., logP, polar surface area) with stability under varying pH or temperature .

- Case Study : Simulations of nitroso compound decomposition pathways suggest that steric crowding from 2,5-dimethyl groups may reduce dimerization compared to unsubstituted analogs .

Q. What experimental strategies resolve contradictions in reported biological activity data for nitroso-piperazine derivatives?

- Data Reconciliation : Compare assay conditions (e.g., cell lines, solvent systems) across studies. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility .

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., known nitroso antimicrobials) .

Q. What mechanistic insights explain the role of this compound in radical-mediated reactions or enzyme inhibition?

- Nitroso groups can act as radical scavengers or participate in redox cycling. In enzymatic studies, the compound may inhibit heme-containing enzymes (e.g., cytochrome P450) via coordination to iron centers .

- Experimental Design : Use electron paramagnetic resonance (EPR) to detect radical intermediates. Pair with kinetic assays to measure inhibition constants (Kᵢ) .

Key Research Challenges

- Synthetic Scalability : Nitroso group instability complicates large-scale synthesis. Explore cryogenic conditions or in situ stabilization (e.g., complexation with cyclodextrins) .

- Biological Activity : Address conflicting reports by standardizing assay models and validating targets via knockout studies or isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.